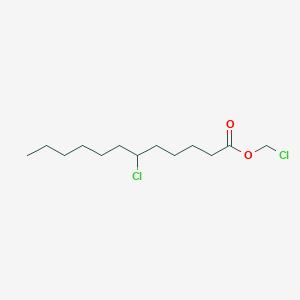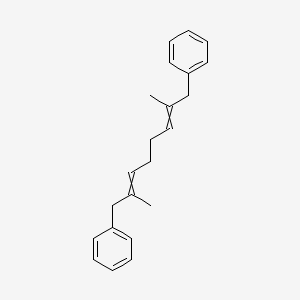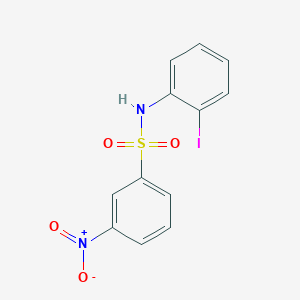
N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodophenyl)-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of iodine, nitro, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2-iodoaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-(2-Iodophenyl)-3-nitrobenzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Iodophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The major product is N-(2-Aminophenyl)-3-nitrobenzenesulfonamide.
Oxidation: The major product is N-(2-Iodophenyl)-3-nitrobenzenesulfonic acid.
Applications De Recherche Scientifique
N-(2-Iodophenyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2-Iodophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The iodine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Iodophenyl)-4-nitrobenzenesulfonamide
- N-(3-Iodophenyl)-3-nitrobenzenesulfonamide
- N-(4-Iodophenyl)-3-nitrobenzenesulfonamide
Uniqueness
N-(2-Iodophenyl)-3-nitrobenzenesulfonamide is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propriétés
Numéro CAS |
87317-03-1 |
|---|---|
Formule moléculaire |
C12H9IN2O4S |
Poids moléculaire |
404.18 g/mol |
Nom IUPAC |
N-(2-iodophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9IN2O4S/c13-11-6-1-2-7-12(11)14-20(18,19)10-5-3-4-9(8-10)15(16)17/h1-8,14H |
Clé InChI |
AVCWTYMQGVYRRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


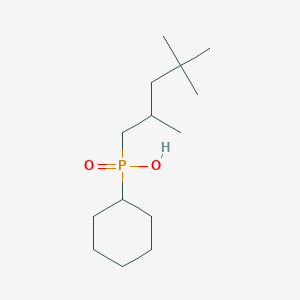
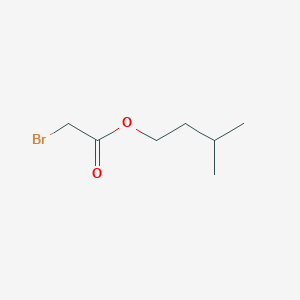
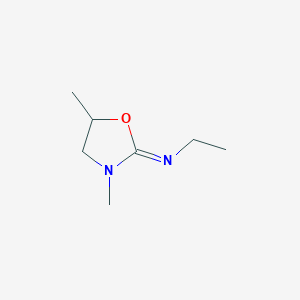
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

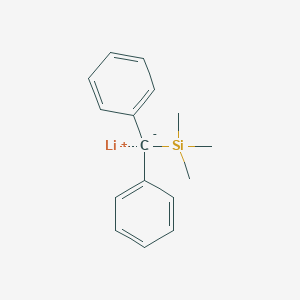
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

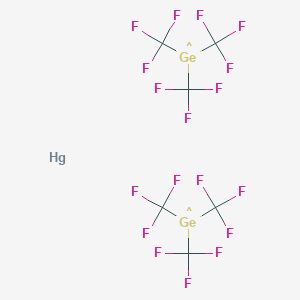
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
